molecular formula C12H13BrF3NO B8379097 (4-Bromo-2-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine CAS No. 1056465-05-4

(4-Bromo-2-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine

Cat. No. B8379097
CAS RN: 1056465-05-4
M. Wt: 324.14 g/mol
InChI Key: BJOPFEPSTFSUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine is a useful research compound. Its molecular formula is C12H13BrF3NO and its molecular weight is 324.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1056465-05-4

Product Name

(4-Bromo-2-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine

Molecular Formula

C12H13BrF3NO

Molecular Weight

324.14 g/mol

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]oxan-4-amine

InChI

InChI=1S/C12H13BrF3NO/c13-8-1-2-11(10(7-8)12(14,15)16)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6H2

InChI Key

BJOPFEPSTFSUFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-trifluoromethyl-phenylamine (0.88 g, 3.66 mmol), tetrahydro-4H-pyran-4-one (0.5 ml, 5.49 mmol), oven dried molecular sieves 4 Å (1 g) and sodium triacetoxyborohydride (1.15 g, 5.49 mmol) in 1,2-dichloroethane (30 ml) was stirred at room temperature for 72 hours. The mixture was filtered through a diatomaceous earth pad. The diatomaceous earth pad was washed with dichloromethane. The combined filtrates were washed with NaHCO3 (aqueous saturated solution), dried over Na2SO4 and evaporated till dryness. The crude product thus obtained was purified by column chromatography (silica gel; DCM to DCM/MeOH(NH3) up to 5%). The desired fractions were collected and evaporated in vacuo to yield intermediate 13 as a yellow oil (1.11 g, 99%).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
99%

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